Trichlor(undecyl)silan

Übersicht

Beschreibung

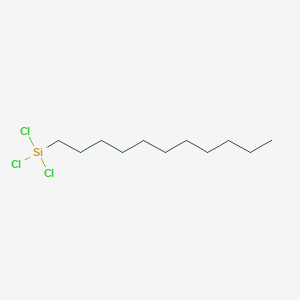

Trichloro(undecyl)silane is an organosilicon compound with the chemical formula C11H23Cl3Si. It is a colorless to pale yellow liquid with a pungent odor . This compound is primarily used in the field of material science and surface chemistry due to its ability to form self-assembled monolayers on various substrates.

Wissenschaftliche Forschungsanwendungen

Trichloro(undecyl)silane has a wide range of applications in scientific research:

Surface Chemistry: It is used to create self-assembled monolayers on substrates like glass, silicon, and metals, which are essential in the development of biosensors and microelectronic devices.

Material Science: It is employed in the modification of surface properties, such as hydrophobicity and adhesion.

Biology and Medicine: Trichloro(undecyl)silane-modified surfaces are used in cell culture studies to control cell adhesion and growth.

Wirkmechanismus

Target of Action

Trichloro(undecyl)silane is a type of silane compound . Silane compounds are known to interact with various materials, including metals, glass, and certain types of plastics . They are often used in the creation of hydrophobic surfaces, as they can form a covalent bond with the hydroxyl groups present on the surface .

Mode of Action

The mode of action of Trichloro(undecyl)silane involves the formation of a covalent bond with the hydroxyl groups present on the surface of the material it is applied to . This results in the creation of a hydrophobic surface, which can repel both polar and non-polar liquids . The compound’s high reactivity makes it useful as a reagent in a number of transformations .

Biochemical Pathways

For instance, they can undergo electrophilic substitution, a process that involves the attack of an electrophile on an allyl or vinylsilane .

Result of Action

The primary result of Trichloro(undecyl)silane’s action is the creation of a hydrophobic surface. This can have various applications, such as in the fabrication of organic field effect transistors or as a catalyst in the decomposition of certain gases .

Action Environment

Environmental factors can influence the action of Trichloro(undecyl)silane. For instance, the presence of moisture can lead to hydrolysis of the compound, potentially affecting its stability and efficacy . Additionally, the compound’s effectiveness can be influenced by the specific material it is applied to, as well as the conditions under which it is stored and used .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trichloro(undecyl)silane can be synthesized through the reaction of undecyl alcohol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane .

Industrial Production Methods: In industrial settings, trichloro(undecyl)silane is produced by the direct chlorination of undecylsilane. This process involves the reaction of undecylsilane with chlorine gas at elevated temperatures, followed by purification through distillation .

Types of Reactions:

Hydrolysis: Trichloro(undecyl)silane undergoes hydrolysis in the presence of water, forming silanols and hydrochloric acid.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Alcohols, amines, or other nucleophiles under anhydrous conditions.

Major Products:

Hydrolysis: Silanols and hydrochloric acid.

Substitution: Alkoxysilanes or aminosilanes.

Vergleich Mit ähnlichen Verbindungen

Trichlorosilane (HSiCl3): Used in the production of high-purity silicon for the semiconductor industry.

Octadecyltrichlorosilane (C18H37Cl3Si): Used to create hydrophobic coatings and self-assembled monolayers.

Perfluorooctyltrichlorosilane (C8F17Cl3Si): Known for its use in creating superhydrophobic surfaces.

Uniqueness: Trichloro(undecyl)silane is unique due to its specific chain length, which provides a balance between hydrophobicity and flexibility. This makes it particularly useful in applications where a moderate level of hydrophobicity is required without compromising the mechanical properties of the surface .

Biologische Aktivität

Trichloro(undecyl)silane (TUS) is a silane compound with significant applications in materials science, particularly in surface modification and functionalization. Its molecular structure, characterized by a long undecyl chain and three chlorine atoms, allows it to interact with biological systems in various ways. This article explores the biological activity of TUS, focusing on its potential toxicity, antimicrobial properties, and implications for biomedical applications.

- Chemical Formula : C₁₁H₂₃Cl₃Si

- Molar Mass : 253.75 g/mol

- CAS Number : 21940775

- Physical State : Liquid at room temperature

- Boiling Point : Approximately 200 °C

Biological Activity Overview

The biological activity of TUS has been investigated in several studies, focusing on its toxicity and potential therapeutic applications. The following sections summarize key findings from the literature.

Toxicity and Safety

Trichloro(undecyl)silane exhibits significant toxicity, particularly in aquatic environments. Its chlorinated nature suggests potential risks to human health and the environment:

- Acute Toxicity : Studies indicate that TUS can cause severe irritation to skin and eyes upon contact. Inhalation of vapors may lead to respiratory distress.

- Environmental Impact : TUS is classified as hazardous due to its potential to bioaccumulate and cause long-term ecological damage. Regulatory bodies have noted its classification under various toxicological categories.

Antimicrobial Properties

Recent research has highlighted the antimicrobial potential of TUS:

- Mechanism of Action : TUS disrupts microbial cell membranes, leading to cell lysis. This property has been exploited in creating antimicrobial coatings for medical devices.

- Efficacy Against Bacteria : In vitro studies have shown that TUS exhibits strong antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

Several case studies illustrate the applications and effects of TUS in biological contexts.

-

Surface Modification for Antimicrobial Applications

- A study demonstrated the use of TUS to modify the surfaces of medical implants. The treated surfaces exhibited reduced bacterial adhesion compared to untreated controls, suggesting enhanced biocompatibility and lower infection rates post-surgery.

-

Toxicological Assessment in Cell Cultures

- Research involving human cell lines indicated that exposure to TUS resulted in dose-dependent cytotoxicity. Notably, concentrations above 50 µg/mL significantly impaired cell viability, highlighting the need for careful handling in laboratory settings.

-

Environmental Impact Studies

- Investigations into the environmental fate of TUS revealed its persistence in aquatic systems. The compound was found to affect microbial communities adversely, disrupting local ecosystems.

Research Findings

Recent findings related to the biological activity of TUS are summarized below:

- Cytotoxicity : A study reported that TUS induced apoptosis in cancer cell lines at lower concentrations than those affecting normal cells, indicating its potential as a chemotherapeutic agent.

- Biofilm Inhibition : Research showed that TUS effectively inhibited biofilm formation by pathogenic bacteria, making it a candidate for use in coatings for medical devices.

Eigenschaften

IUPAC Name |

trichloro(undecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEMBBKAVCEZKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620451 | |

| Record name | Trichloro(undecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18052-07-8 | |

| Record name | Trichloro(undecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.